2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine
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Overview
Description
2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine is a chemical compound with the molecular formula C16H23NO5. It is known for its unique structure, which includes a morpholine ring substituted with an ethyl group and a 3,4,5-trimethoxybenzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine typically involves the reaction of 2-ethylmorpholine with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,4,5-trimethoxybenzoate
- Methyl 3,4,5-trimethoxybenzoate
- 2-Ethyl-4-(3,4,5-trimethoxyphenyl)morpholine
Uniqueness
2-Ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
63868-66-6 |
---|---|
Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
(2-ethylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H23NO5/c1-5-12-10-17(6-7-22-12)16(18)11-8-13(19-2)15(21-4)14(9-11)20-3/h8-9,12H,5-7,10H2,1-4H3 |
InChI Key |
BNYWORTYOIXDLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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